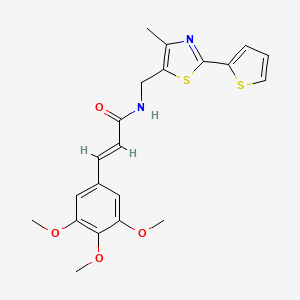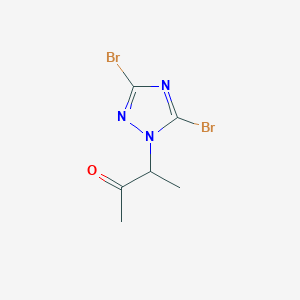![molecular formula C23H17ClN4OS3 B2381737 1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine CAS No. 956241-57-9](/img/structure/B2381737.png)
1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine” is a chemical compound with a complex structure . It contains several functional groups and rings, including a 1,3-thiazole ring, a pyrazole ring, and a thiophene ring. The compound also contains a sulfanyl group attached to a chlorophenyl group, and a methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized starting from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a 1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to give the final product .Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
The molecule has been characterized using quantum chemical methods and vibrational spectral techniques, including FT-IR and FT-Raman spectra, to understand its structure and properties (Viji et al., 2020).
Antimicrobial and Anticancer Activity
Research indicates that this compound exhibits antimicrobial activity, specifically antifungal and antibacterial effects. It has been studied for its potential as an anticancer agent, with molecular docking analyses conducted to understand its interactions with different proteins (Viji et al., 2020).
Molecular Docking and Pharmacological Evaluation
The molecule has been part of pharmacological evaluations, focusing on its potential in treating various diseases. Molecular docking studies are critical in understanding how it binds to and affects different biological targets (Patel et al., 2013).
Synthesis and Characterization
Efforts have been made to synthesize and characterize this molecule and its derivatives, aiming to understand its properties and potential applications in medicine and other fields. The synthesis process often involves multiple steps, with each step contributing to the final compound's properties (Khalifa et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and pyrazole derivatives, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
It’s known that thiazole and pyrazole derivatives can interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and covalent bonding . The specific mode of action would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Thiazole and pyrazole derivatives have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these interactions can include changes in cell growth, differentiation, and survival.
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and modifications to the thiazole and pyrazole moieties could potentially affect its absorption, distribution, metabolism, and excretion .
Result of Action
Thiazole and pyrazole derivatives have been found to exert a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-3-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS3/c1-29-17-6-2-14(3-7-17)20-22(31-18-8-4-16(24)5-9-18)32-23(27-20)28-21(25)19(12-26-28)15-10-11-30-13-15/h2-13H,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNOKJFPWTXSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CSC=C4)N)SC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2381658.png)
![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)
![6-(3-Fluorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2381660.png)
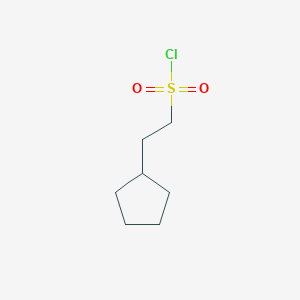
![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)

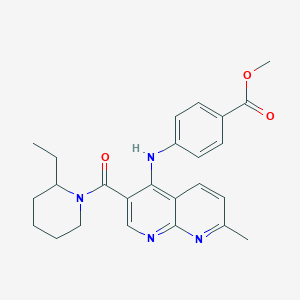
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/no-structure.png)
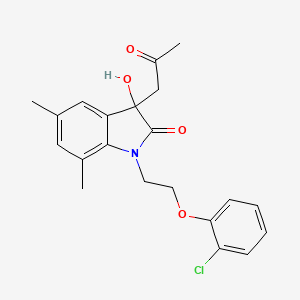
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)
